molecular formula C11H13IO3 B2653097 3,4-Diethoxy-5-iodobenzaldehyde CAS No. 443291-33-6

3,4-Diethoxy-5-iodobenzaldehyde

Cat. No.: B2653097
CAS No.: 443291-33-6
M. Wt: 320.126
InChI Key: HRQDCZHAXXAXKX-UHFFFAOYSA-N
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Description

3,4-Diethoxy-5-iodobenzaldehyde: is an aromatic compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 g/mol . It is characterized by the presence of two ethoxy groups and an iodine atom attached to a benzaldehyde core. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diethoxy-5-iodobenzaldehyde can be synthesized from 3,4-dihydroxy-5-iodobenzaldehyde through a two-step reaction . The first step involves the reaction of 3,4-dihydroxy-5-iodobenzaldehyde with 1,8-diazabicyclo[5.4.0]undec-7-ene in N,N-dimethylformamide at room temperature under an inert atmosphere for approximately 35 minutes. The second step involves the addition of ethyl iodide to the reaction mixture, which is then stirred at room temperature for an additional 30 minutes under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxy-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzaldehydes.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

3,4-Diethoxy-5-iodobenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-5-iodobenzaldehyde depends on its specific application. In general, it interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, affecting their activity. The ethoxy groups and iodine atom can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 3,4-Dihydroxy-5-iodobenzaldehyde
  • 3,4-Dimethoxy-5-iodobenzaldehyde
  • 3,4-Diethoxybenzaldehyde

Comparison: 3,4-Diethoxy-5-iodobenzaldehyde is unique due to the presence of both ethoxy groups and an iodine atom on the benzaldehyde core. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological targets .

Properties

IUPAC Name

3,4-diethoxy-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQDCZHAXXAXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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